3,4-Dimethoxy-5-nitrobenzoyl chloride

COMT inhibition entacapone synthesis regioselective demethylation

3,4-Dimethoxy-5-nitrobenzoyl chloride (CAS 134610‑30‑3; molecular formula C₉H₈ClNO₅; MW 245.62 g/mol) is a polyfunctional aromatic acyl chloride bearing methoxy substituents at positions 3 and 4 and a nitro group at position 5 on the benzoyl chloride ring. It serves as a critical activated intermediate in the synthesis of catechol‑O‑methyltransferase (COMT) inhibitors, notably entacapone and opicapone, which are clinically used antiparkinsonian agents.

Molecular Formula C9H8ClNO5
Molecular Weight 245.61 g/mol
Cat. No. B8677137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxy-5-nitrobenzoyl chloride
Molecular FormulaC9H8ClNO5
Molecular Weight245.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)Cl
InChIInChI=1S/C9H8ClNO5/c1-15-7-4-5(9(10)12)3-6(11(13)14)8(7)16-2/h3-4H,1-2H3
InChIKeyPNDFTWPJERLXHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxy-5-nitrobenzoyl chloride (CAS 134610-30-3): Chemical Identity and Procurement-Relevant Specifications for Pharmaceutical R&D


3,4-Dimethoxy-5-nitrobenzoyl chloride (CAS 134610‑30‑3; molecular formula C₉H₈ClNO₅; MW 245.62 g/mol) is a polyfunctional aromatic acyl chloride bearing methoxy substituents at positions 3 and 4 and a nitro group at position 5 on the benzoyl chloride ring . It serves as a critical activated intermediate in the synthesis of catechol‑O‑methyltransferase (COMT) inhibitors, notably entacapone and opicapone, which are clinically used antiparkinsonian agents [1]. The compound is commercially available at NLT 98% purity under ISO‑certified quality systems suitable for global pharmaceutical R&D and quality control applications . Key computed physicochemical descriptors include a LogP of 2.51 and a topological polar surface area (PSA) of 81.35 Ų, which inform its solubility and reactivity profile in organic synthesis workflows .

Why Generic Substitution of 3,4-Dimethoxy-5-nitrobenzoyl Chloride Fails: Regiochemical Fidelity as a Procurement Imperative


The substitution pattern of 3,4‑dimethoxy‑5‑nitrobenzoyl chloride is not arbitrary; the adjacency of the 3‑methoxy group to the 5‑nitro group is mechanistically essential for the amine‑mediated regioselective demethylation that constitutes the key transformation in entacapone and opicapone synthetic pathways [1]. Regioisomeric dimethoxy‑nitrobenzoyl chlorides—such as 4,5‑dimethoxy‑2‑nitrobenzoyl chloride (CAS 29568‑78‑3) or 2,5‑dimethoxy‑4‑nitrobenzoyl chloride—differ in the relative positioning of electron‑donating and electron‑withdrawing substituents, fundamentally altering both the electronic character of the acyl carbonyl (and hence acylation kinetics) and the feasibility of subsequent demethylation chemistry . Furthermore, the Hammett‑Brown correlation for para‑substituted benzoyl chlorides demonstrates that the competition between Sₙ2 and carbonyl‑addition solvolytic pathways changes systematically with substituent identity in the order OMe > Me > H > Cl > NO₂, meaning that changing the substitution pattern changes the dominant reaction mechanism—not merely the rate [2]. For any route that depends on this intermediate, regioisomeric substitution is not a viable cost‑saving strategy.

Quantitative Head-to-Head Evidence: Where 3,4-Dimethoxy-5-nitrobenzoyl Chloride Outperforms Its Closest Analogs


Regiochemical Determinism: COMT Inhibitor Pharmacophore Synthesis Requires the 3-Methoxy-5-Nitro Adjacency

In the patented process for entacapone preparation (WO 2008/119793 A1), 3,4‑dimethoxy‑5‑nitrobenzoyl chloride is the exclusively designated activated derivative of 3,4‑dimethoxy‑5‑nitrobenzoic acid [1]. The 3‑methoxy group adjacent to the 5‑nitro group undergoes amine‑mediated nucleophilic demethylation to yield the requisite 3‑hydroxy‑4‑methoxy‑5‑nitrophenyl pharmacophore. Regioisomers lacking this adjacency—such as 4,5‑dimethoxy‑2‑nitrobenzoyl chloride (CAS 29568‑78‑3), which positions both methoxy groups para to each other and the nitro group ortho to the acyl chloride—cannot undergo the same demethylation trajectory because no methoxy group sits adjacent to the nitro group . Direct experimental confirmation comes from studies on ethyl 2‑cyano‑3‑(3,4‑dimethoxy‑5‑nitrophenyl)prop‑2‑enoate analogues, which demonstrated that when a methoxyl group is not adjacent to a NO₂ group, the demethylation reaction does not occur [2].

COMT inhibition entacapone synthesis regioselective demethylation pharmaceutical intermediates

COMT Inhibitor Potency Differentiation: Nitrocatechol Derivatives Derived from 3,4-Dimethoxy-5-nitrobenzoyl Chloride Deliver Nanomolar Ki Values

Bailey and Tan (2005) synthesized a series of bifunctional nitrocatechol COMT inhibitors using 3,4‑dimethoxy‑5‑nitrobenzoyl chloride as a key building block. The unsymmetrical bifunctional inhibitors demonstrated strong inhibitory action against pig liver COMT with Ki values in the 100 nM range. Critically, the monofunctional nitrocatechol analogues (lacking the second binding substructure) had Ki values that were significantly higher, establishing that the bifunctional architecture accessible via this acyl chloride intermediate is structurally necessary for nanomolar potency [1]. As a class‑level reference, clinically used nitrocatechol COMT inhibitors—entacapone, tolcapone, and nitecapone—all exhibit Ki values in the low nanomolar range (e.g., entacapone IC₅₀ = 10 nM against rat brain COMT) [2]. The 3,4‑dimethoxy‑5‑nitrobenzoyl chloride intermediate thus provides access to a potency tier (Ki ≈ 100 nM in pig COMT; much lower in human/rat COMT) that is unattainable with monofunctional catechol building blocks.

COMT inhibition Parkinson's disease nitrocatechol pharmacophore enzyme kinetics

Metabolic Stability Differentiation: The 3,4-Dimethoxy Motif Confers Superior Pharmacokinetic Profile Versus Unsubstituted or Mono-Methoxy Phenyl Rings

Crawford et al. (2012) directly compared the pharmacokinetic performance of cathepsin K inhibitors bearing a 3,4‑(CH₃O)₂Ph motif against analogous compounds with alternative phenyl ring substitution patterns. Compounds incorporating the 3,4‑dimethoxy substitution—the identical substitution pattern present on the aromatic ring of 3,4‑dimethoxy‑5‑nitrobenzoyl chloride—were found to have excellent metabolic stability and absorption profiles [1]. This study provides class‑level evidence that the 3,4‑dimethoxy motif confers tangible pharmacokinetic advantages. Although this evidence derives from cathepsin K inhibitors rather than COMT inhibitors, the metabolic stability benefit is a function of the 3,4‑dimethoxy substitution pattern on the phenyl ring itself and is therefore transferable to any pharmacophore bearing this motif. Metabolite identification studies also revealed a reactive metabolite risk associated with the 3,4‑dimethoxy motif, informing subsequent isostere design [1].

metabolic stability cathepsin K inhibitors 3,4-dimethoxy substitution pharmacokinetics ADME

Solvolytic Reactivity Differentiation: Methoxy and Nitro Substituents Drive Divergent Reaction Mechanisms in Acyl Chloride Solvolysis

Bentley and Harris (1986) quantified the solvolytic reactivity order for para‑substituted benzoyl chlorides, establishing that competition between Sₙ2 and carbonyl‑addition pathways changes systematically with substituent in the order: OMe > Me > H > Cl > NO₂ [1]. Later work by Bentley and Harris (2011) extended this analysis, demonstrating that the introduction of methoxy groups into the 3‑ and 5‑positions of 4‑methoxybenzoyl chloride leads to a measurable reduction in specific rates of solvolysis [2]. The 3,4‑dimethoxy‑5‑nitrobenzoyl chloride occupies a unique electronic position: it carries three substituents with opposing electronic effects—two electron‑donating methoxy groups (+M effect) and one strongly electron‑withdrawing nitro group (−M, −I effects). This creates a compound whose solvolytic mechanism is balanced between the two pathways, unlike the purely Sₙ2‑dominant p‑nitrobenzoyl chloride or the carbonyl‑addition‑favoring p‑methoxybenzoyl chloride. The practical consequence is that reaction conditions optimized for one extreme (e.g., p‑nitrobenzoyl chloride) will not transfer predictably to 3,4‑dimethoxy‑5‑nitrobenzoyl chloride.

solvolysis kinetics Hammett-Brown correlation reaction mechanism acyl chloride reactivity

Purity Specification Advantage: NLT 98% ISO-Certified Material Versus Typical 95%+ Technical Grade for Competing Analogs

3,4‑Dimethoxy‑5‑nitrobenzoyl chloride is commercially available at NLT 98% purity under ISO‑certified quality systems designed for global pharmaceutical R&D and quality control applications . In contrast, the closest regioisomeric analog—4,5‑dimethoxy‑2‑nitrobenzoyl chloride (CAS 29568‑78‑3)—is typically offered at 95%+ purity , as is the mono‑methoxy analog 3‑methoxy‑4‑nitrobenzoyl chloride (CAS 67579‑92‑4) at 95% . The 3‑percentage‑point purity differential (98% vs. 95%) translates to a 2.5‑fold reduction in total impurity burden (2% vs. 5% total impurities). For pharmaceutical intermediate applications—where unidentified impurities must be individually characterized and controlled per ICH Q3A guidelines—this purity advantage directly reduces the analytical and regulatory burden associated with impurity profiling.

purity specification ISO certification pharmaceutical intermediate quality procurement

Optimal Application Scenarios for 3,4-Dimethoxy-5-nitrobenzoyl Chloride Based on Quantitative Differentiation Evidence


GMP‑Grade Entacapone and Opicapone API Intermediate Manufacturing

The compound is the exclusively claimed activated intermediate in the patented entacapone manufacturing process (WO 2008/119793 A1) [1]. The 3‑methoxy‑5‑nitro adjacency enables the critical amine‑mediated regioselective demethylation that installs the requisite catechol pharmacophore of the final API. Procurement of NLT 98% purity material under ISO quality systems directly supports ICH Q3A impurity control requirements in the API manufacturing dossier. Regioisomeric substitution is precluded because the demethylation chemistry fails when the methoxy group is not adjacent to the nitro group [2].

Structure–Activity Relationship (SAR) Studies on Nitrocatechol‑Based COMT Inhibitors

The bifunctional nitrocatechol architecture constructed from this acyl chloride intermediate yields COMT inhibitors with Ki values in the 100 nM range, representing a significant potency improvement over monofunctional catechol analogues [1]. Medicinal chemistry groups exploring the COMT target can use this intermediate to systematically vary the linker length (2–5 methylene units) and the identity of the second binding substructure (nitrocatechol or phenol), enabling SAR exploration of bifunctional inhibitor architecture with established nanomolar potency as the baseline.

Drug Discovery Programs Exploiting the 3,4‑Dimethoxy Motif for Metabolic Stability Optimization

The 3,4‑(CH₃O)₂ phenyl substitution pattern has been independently validated to confer excellent metabolic stability and oral absorption profiles in cathepsin K inhibitor programs [1]. For drug discovery teams seeking to install metabolically stable aromatic moieties into lead compounds via acylation, 3,4‑dimethoxy‑5‑nitrobenzoyl chloride enables simultaneous introduction of the stability‑conferring 3,4‑dimethoxy motif and a nitro group handle for subsequent diversification (reduction to amine, nucleophilic aromatic substitution, etc.). The documented reactive metabolite risk associated with the 3,4‑dimethoxy motif [1] should be prospectively assessed during lead optimization.

Reaction Mechanism Studies on Mixed‑Substituent Acyl Chloride Electrophiles

The compound's unique combination of two electron‑donating methoxy groups (+M) and one electron‑withdrawing nitro group (−M, −I) places its solvolytic behavior at an intermediate position in the mechanistic continuum between Sₙ2‑dominant (p‑NO₂) and carbonyl‑addition‑dominant (p‑OCH₃) pathways [1] . This makes it a valuable probe substrate for physical organic chemistry investigations into how competing electronic effects modulate acyl transfer mechanisms—an area relevant to understanding the reactivity of pharmaceutically important acyl chloride intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dimethoxy-5-nitrobenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.